Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 57783-76-3
VCID: VC0014842
InChI: InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C₃₄H₃₆O₆
Molecular Weight: 540.65

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

CAS No.: 57783-76-3

Cat. No.: VC0014842

Molecular Formula: C₃₄H₃₆O₆

Molecular Weight: 540.65

* For research use only. Not for human or veterinary use.

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside - 57783-76-3

Specification

CAS No. 57783-76-3
Molecular Formula C₃₄H₃₆O₆
Molecular Weight 540.65
IUPAC Name (2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Standard InChI InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1
SMILES C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Chemical Properties and Structure

Molecular Characteristics

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is characterized by specific molecular properties that define its behavior in chemical reactions and physical states. The compound has a molecular formula of C34H36O6 with a corresponding molecular weight of 540.65 daltons . Structurally, it consists of a mannopyranoside core with four benzyl groups: one attached to the anomeric position (C-1) and three others connected to the hydroxyl groups at positions C-2, C-3, and C-4. This leaves the hydroxyl group at the C-6 position free, which is often a site for further chemical modifications in synthetic applications. The alpha-configuration at the anomeric center is a defining feature of this compound, distinguishing it from its beta-anomer counterpart.

Physical Properties

The physical characteristics of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside provide important information for its handling and use in laboratory settings. According to available data, the compound exists as a clear, colorless oil at room temperature . Its solubility profile indicates that it is slightly soluble in organic solvents such as chloroform and ethyl acetate . These properties influence its purification methods, storage conditions, and utility in various chemical reactions. The relatively high molecular weight and the presence of multiple aromatic rings from the benzyl groups contribute to its physical behavior, including solubility patterns and stability under various conditions.

Chemical Structure Data

The detailed chemical structure of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside can be represented through various nomenclature systems and identifiers, as shown in Table 1:

ParameterDetails
CAS Number57783-76-3
Molecular FormulaC34H36O6
Molecular Weight540.65
Alternative NamesPhenylmethyl 2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranoside; ((2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
FormOil
ColorClear Colorless
SolubilitySlightly soluble in chloroform and ethyl acetate

Table 1: Chemical and physical properties of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Synthesis and Preparation

Synthetic Approaches

Applications in Carbohydrate Chemistry

Role as a Building Block

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside serves as a critical building block in carbohydrate chemistry, particularly for the synthesis of complex glycan structures containing mannose units. The strategic benzyl protection pattern, with free hydroxyl at the C-6 position, makes it an ideal intermediate for further elaboration through glycosylation reactions . This controlled protection schema allows for selective chemical modifications at specific positions, enabling the stepwise construction of more complex oligosaccharides with defined structures and linkage patterns. The compound is especially valuable for creating alpha-mannosidic linkages, which are common structural features in many biologically relevant glycans, including those found on glycoproteins and glycolipids.

As noted in the literature, this modified mannose molecule is widely employed for investigating glycosylation mechanisms and synthesizing complex glycostructures . The benzyl protecting groups at positions 2, 3, and 4 provide stability and resistance to enzymatic degradation, allowing controlled chemical reactions under various conditions. This stability is particularly important when working with carbohydrates, which often contain multiple reactive hydroxyl groups that can complicate selective transformations. By using pre-protected building blocks like Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, chemists can achieve greater control over reaction outcomes and construct complex carbohydrate structures more efficiently.

Glycosylation Studies

The compound plays a significant role in studies focused on understanding and controlling glycosylation reactions, particularly those involving mannose residues. The formation of glycosidic bonds, especially in the alpha configuration, is a challenging aspect of carbohydrate synthesis that requires specialized methods and reagents. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside serves as a model substrate for investigating factors that influence glycosylation stereoselectivity and efficiency . Its well-defined structure makes it an ideal platform for studying how various reaction parameters—such as solvent, temperature, catalyst, and protecting group patterns—affect glycosylation outcomes.

Recent research approaches, such as the rate-dependent inverse-addition mannosylation methods mentioned in the search results, highlight the continuing efforts to develop improved glycosylation strategies for mannose-containing structures . These advances are particularly important because the direct formation of alpha-mannosidic linkages remains challenging in carbohydrate chemistry. By providing a stable and well-characterized mannose derivative, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside contributes significantly to these research efforts, ultimately advancing our capabilities for synthesizing complex carbohydrate structures with precise control over stereochemistry and connectivity.

Role in Glycobiology Research

Studying Mannose-Specific Interactions

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside and its derivatives serve as valuable tools for investigating mannose-specific binding interactions that are critical in various biological processes. The compound facilitates research into how mannose residues participate in cellular communication and pathogen recognition mechanisms . Many lectins (carbohydrate-binding proteins) and receptors exhibit specific affinity for mannose structures, and synthetic mannose derivatives provide controlled systems for studying these interactions. The alpha-configuration at the anomeric center is particularly relevant for mimicking certain naturally occurring mannose-containing glycans that participate in immune recognition, cell-cell adhesion, and host-pathogen interactions.

By enabling the synthesis of well-defined mannose-containing oligosaccharides, this compound contributes to research aimed at understanding the structural basis of carbohydrate-protein recognition. Such studies are crucial for elucidating the molecular mechanisms underlying various biological processes, including immune system function, inflammatory responses, and microbial infections. The insights gained from these investigations can potentially inform the development of therapeutic strategies targeting mannose-specific interactions, such as anti-adhesion therapies for preventing microbial infections or immunomodulatory approaches for treating inflammatory conditions.

Advancing Glycomics

The field of glycomics—the comprehensive study of carbohydrate structures and their functions in biological systems—benefits significantly from synthetic tools like Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. This compound enables researchers to create homogeneous glycan samples with precise structures, which are essential for detailed structural and functional studies . Unlike naturally derived carbohydrates, which often exist as heterogeneous mixtures, synthetic glycans provide the defined structures needed for establishing clear structure-function relationships in glycobiology research.

As glycomics research continues to advance our understanding of how carbohydrates influence molecular interactions at the cellular level, the role of synthetic building blocks like Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside becomes increasingly important. These compounds help bridge the gap between carbohydrate chemistry and biology by providing the tools needed to create the complex glycan structures that can be used to probe biological systems. Such interdisciplinary approaches are essential for unraveling the full complexity of the glycome and its diverse functions in health and disease.

SupplierQuantityPrice
Santa Cruz Biotechnology250 mg$360.00
CymitQuimica100 mg€122.00
CymitQuimica500 mg€537.00
CymitQuimica2500 mg€2,037.00

Table 2: Pricing information for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside from different suppliers

This pricing information indicates that the compound commands a relatively high price per gram, consistent with its status as a specialized research reagent requiring multi-step synthesis. The availability in different package sizes allows researchers to optimize their purchases based on project requirements and budget constraints. The significant price scaling observed between different quantities also suggests potential economies of scale in the production or distribution of this compound.

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